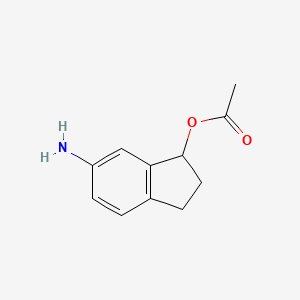

6-Amino-2,3-dihydro-1H-inden-1-yl acetate

Description

6-Amino-2,3-dihydro-1H-inden-1-yl acetate is a synthetic organic compound featuring a bicyclic inden scaffold substituted with an amino group at the 6-position and an acetate ester at the 1-position. The compound’s stereochemistry and substituent positions influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

(6-amino-2,3-dihydro-1H-inden-1-yl) acetate |

InChI |

InChI=1S/C11H13NO2/c1-7(13)14-11-5-3-8-2-4-9(12)6-10(8)11/h2,4,6,11H,3,5,12H2,1H3 |

InChI Key |

VDHYAFXNFBAFBT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate typically involves the following steps:

Formation of the Indene Backbone: The indene backbone can be synthesized through various methods, including the cyclization of appropriate precursors.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

Acetylation: The final step involves the acetylation of the indene derivative to form the acetate ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dihydro-1H-inden-1-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Amino-2,3-dihydro-1H-inden-1-yl acetate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate involves its interaction with specific molecular targets and pathways. The amino group and acetate ester play crucial roles in its biological activity. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 6-amino-2,3-dihydro-1H-inden-1-yl acetate is highlighted through comparisons with closely related inden derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of 6-Amino-2,3-dihydro-1H-inden-1-yl Acetate with Analogues

Structural and Functional Analysis

Substituent Effects on Reactivity Amino Group (Position 6): The presence of -NH₂ in 6-amino-2,3-dihydro-1H-inden-1-yl acetate enhances nucleophilicity, enabling participation in coupling reactions or hydrogen bonding in biological targets. In contrast, fluorinated analogs (e.g., 6-fluoro derivatives) prioritize electronic effects over reactivity, improving metabolic stability . Ester vs. Amide (Position 1): The acetate ester in the target compound offers hydrolytic lability, making it suitable for prodrug strategies. Conversely, the acetamide group in N-(2,3-dihydro-1H-inden-1-yl)acetamide provides resistance to hydrolysis, favoring stable intermediates in peptide mimetics .

Stereoselective synthesis methods, such as those employing chiral catalysts (e.g., in Reformatsky reactions for ethyl indenyl acetates), highlight the importance of enantiomeric purity in biological activity .

Fluorinated derivatives (e.g., Ethyl 2-(6-fluoro-1-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate) demonstrate enhanced bioavailability and CNS penetration due to fluorine’s electronegativity and lipophilicity .

Biological Activity

6-Amino-2,3-dihydro-1H-inden-1-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The chemical structure of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate can be represented as follows:

This compound features an indene core with an amino group and an acetate moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 6-Amino-2,3-dihydro-1H-inden-1-yl acetate. For instance, it has been reported to inhibit the growth of acute myeloid leukemia (AML) cells. In a patent study, this compound was used in formulations that showed promising results in treating AML, indicating its potential as a therapeutic agent in oncology .

Metabolic Disease Modulation

The compound has also been associated with metabolic disease management. It acts as an agonist for G-protein coupled receptor 40 (GPR40), which is involved in insulin secretion and glucose metabolism. This mechanism suggests its applicability in treating type 2 diabetes mellitus and related conditions such as obesity and cardiovascular diseases .

The mechanisms through which 6-Amino-2,3-dihydro-1H-inden-1-yl acetate exerts its effects include:

- GPR40 Activation : By activating GPR40, the compound enhances insulin secretion from pancreatic beta cells, thereby improving glucose homeostasis.

- Antitumor Activity : It may induce apoptosis in cancer cells through various signaling pathways, although specific pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Inhibition of AML cell growth | |

| Metabolic Regulation | GPR40 agonist; potential for diabetes treatment | |

| Antimicrobial | Limited data; further investigation needed |

Case Study: Anticancer Efficacy

In a controlled laboratory setting, 6-Amino-2,3-dihydro-1H-inden-1-yl acetate was tested on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 100 μM after 48 hours of exposure. The study concluded that the compound's mechanism likely involves both cell cycle arrest and apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.